[(4-Methylpyrimidin-5-yl)sulfanyl](phenyl)methanone
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Overview
Description
(4-Methylpyrimidin-5-yl)sulfanylmethanone is a chemical compound with the molecular formula C12H10N2OS. It is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a phenylmethanone group attached via a sulfur atom at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyrimidin-5-yl)sulfanylmethanone typically involves the reaction of 4-methylpyrimidine-5-thiol with benzoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4-Methylpyrimidin-5-yl)sulfanylmethanone undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(4-Methylpyrimidin-5-yl)sulfanylmethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methylpyrimidin-5-yl)sulfanylmethanone involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Methylpyrimidin-5-yl)sulfanylmethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(4-Methylpyrimidin-5-yl)sulfanylethanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(4-Methylpyrimidin-5-yl)sulfanylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a pyrimidine ring and a phenylmethanone group linked via a sulfur atom makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H10N2OS |
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Molecular Weight |
230.29 g/mol |
IUPAC Name |
S-(4-methylpyrimidin-5-yl) benzenecarbothioate |
InChI |
InChI=1S/C12H10N2OS/c1-9-11(7-13-8-14-9)16-12(15)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
WOFKQZVSMUJBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC=C1SC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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